molecular formula C20H23ClN2O2 B1302560 (9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride CAS No. 811841-89-1

(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B1302560
CAS No.: 811841-89-1
M. Wt: 358.9 g/mol
InChI Key: YIXVYQOOGAVFMH-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C20H23ClN2O2. It is commonly used in organic synthesis and has applications in various scientific research fields. The compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It is known that the compound is used in peptide synthesis , indicating that it may interact with amino acids or peptides to form larger protein structures

Biochemical Pathways

Given its use in peptide synthesis , it may be involved in protein synthesis and related biochemical pathways. More detailed studies are required to elucidate the exact pathways affected.

Result of Action

Given its role in peptide synthesis , it may contribute to the formation of proteins, which can have various effects at the molecular and cellular level depending on the specific proteins synthesized.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of 4-aminopiperidine with (9H-fluoren-9-yl)methyl chloroformate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce amine derivatives.

Scientific Research Applications

(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate
  • (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate

Uniqueness

(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19H,9-13,21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXVYQOOGAVFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373307
Record name 4-Amino-1-N-Fmoc-piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811841-89-1
Record name 4-Amino-1-N-Fmoc-piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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